(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide
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Overview
Description
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide is a compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an indole moiety, a cyano group, and a mesityl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide typically involves a multi-step process. One common method includes the amidation reaction between substituted anilines and ethyl 2-cyanoacetate, followed by a Knoevenagel-type condensation reaction with indole aldehyde . This synthetic route is efficient and yields satisfactory results. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.
Chemical Reactions Analysis
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives .
Scientific Research Applications
This compound has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of cytokines and other inflammatory mediators
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα . The exact molecular targets and pathways involved are still under investigation, but its effects on cellular signaling and gene expression are of particular interest.
Comparison with Similar Compounds
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide can be compared to other similar compounds, such as (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide and (E)-2-cyano-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)acrylamide . These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the mesityl group in this compound imparts unique steric and electronic effects, distinguishing it from its analogs.
Properties
IUPAC Name |
(E)-2-cyano-3-(1H-indol-3-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-13-8-14(2)20(15(3)9-13)24-21(25)16(11-22)10-17-12-23-19-7-5-4-6-18(17)19/h4-10,12,23H,1-3H3,(H,24,25)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUNLBQJNQJPU-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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